molecular formula C15H15BrN2O3S B2923028 (Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 393838-84-1

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2923028
CAS No.: 393838-84-1
M. Wt: 383.26
InChI Key: KCCCXQWNVOCBJF-ICFOKQHNSA-N
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Description

This compound belongs to the thiazole-carboxylate family, characterized by a dihydrothiazole core substituted with a 4-bromobenzoyl imino group, methyl groups at positions 3 and 4, and an ethyl ester at position 3. The Z-configuration at the imino double bond is critical for its stereochemical stability and intermolecular interactions. Its synthesis typically involves cyclocondensation reactions, such as the treatment of thiourea derivatives with bromine in acetic acid, a method adapted from analogous pathways described for structurally related thiazoles . X-ray crystallography (utilizing SHELX software for refinement ) confirms its planar thiazole ring and the spatial arrangement of substituents, ensuring precise structural validation.

Properties

IUPAC Name

ethyl 2-(4-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-5-7-11(16)8-6-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCCXQWNVOCBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their multifaceted roles in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is C14H14BrN3O2SC_{14}H_{14BrN_{3}O_{2}S} with a molecular weight of approximately 360.25 g/mol. The presence of the bromobenzoyl group enhances its biological activity by increasing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with thiazole scaffolds can inhibit both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa0.24 µg/mL
Thiazole Derivative AStaphylococcus aureus0.12 µg/mL
Thiazole Derivative BEscherichia coli0.30 µg/mL

The compound has shown significant antibacterial activity against multi-drug resistant strains, indicating its potential as an alternative treatment option for complicated infections .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundK562 (leukemia)0.49
Thiazole Derivative CA549 (lung cancer)0.30
Thiazole Derivative DMCF7 (breast cancer)0.25

The compound's mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Anti-inflammatory Activity

Research has indicated that thiazole derivatives can modulate inflammatory responses through various pathways. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

Case Studies

  • Anti-Tubercular Activity : A study modified the thiazole scaffold to enhance its efficacy against Mycobacterium tuberculosis. The most potent analog derived from this compound exhibited an MIC of 0.06 µg/mL, demonstrating superior activity compared to traditional antibiotics like isoniazid .
  • Analgesic Effects : Another research effort assessed the analgesic potential of related thiazole compounds in animal models. The results indicated that these compounds produced dose-dependent antinociceptive effects comparable to established analgesics .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • Ethyl 4-Amino-3-Benzoylamino-2,3-Dihydro-2-Iminothiazole-5-Carboxylate (3c): This compound replaces the 4-bromobenzoyl group with a benzoyl moiety and introduces an amino group at position 4.
  • (E)-Isomer of the Target Compound: The E-configuration at the imino bond disrupts planarity, affecting crystal packing and solubility.
Table 1: Comparative Physicochemical Properties
Compound Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, C=O stretch, cm⁻¹)
Target Compound (Z) 4-BrBz, CH3, CH3 412.3 178–180 1700 (ester), 1650 (imide)
Ethyl 4-Amino-3-Benzoylamino... (3c) Bz, NH2, CH3 336.4 165–167 1680 (ester), 1635 (amide)
(E)-Isomer of Target Compound 4-BrBz, CH3, CH3 412.3 172–174 1705 (ester), 1645 (imide)

Crystallographic and Computational Insights

X-ray studies reveal that the Z-configuration in the target compound enables tighter crystal packing due to favorable van der Waals interactions between bromine and methyl groups. SHELX software was instrumental in refining these structures, highlighting bond-length variations (e.g., C=O bond elongation in the ester group due to bromine’s electron-withdrawing effect).

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